N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline
CAS No.: 93964-89-7
Cat. No.: VC17012063
Molecular Formula: C28H42N4O3
Molecular Weight: 482.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93964-89-7 |
|---|---|
| Molecular Formula | C28H42N4O3 |
| Molecular Weight | 482.7 g/mol |
| IUPAC Name | N-(2-dodecoxyethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline |
| Standard InChI | InChI=1S/C28H42N4O3/c1-3-5-6-7-8-9-10-11-12-13-23-35-24-22-31(4-2)27-18-14-25(15-19-27)29-30-26-16-20-28(21-17-26)32(33)34/h14-21H,3-13,22-24H2,1-2H3 |
| Standard InChI Key | HPYDMCBDLHYDQV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCOCCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline consists of three primary components:
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Azo chromophore: The -N=N- group bridges two aromatic rings, facilitating electron delocalization and absorption in the visible spectrum .
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Nitrophenyl group: The electron-withdrawing nitro (-NO) substituent at the para position enhances the compound’s polarity and photostability .
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Dodecyloxy-ethyl-ethyl chain: A 12-carbon alkyl chain connected via an ether and ethylamine group confers hydrophobicity, improving solubility in nonpolar solvents.
The IUPAC name, N-(2-dodecoxyethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline, reflects this arrangement. The extended alkyl chain promotes self-assembly in solution, a property exploited in surfactant and dye applications.
Table 1: Molecular Data for N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline
| Property | Value |
|---|---|
| CAS No. | 93964-89-7 |
| Molecular Formula | |
| Molecular Weight | 482.7 g/mol |
| IUPAC Name | N-(2-dodecoxyethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline |
| Key Functional Groups | Azo (-N=N-), Nitro (-NO), Dodecyloxy (CHO-) |
Synthesis and Characterization
Diazotization and Coupling Reactions
The synthesis follows a two-step azo dye preparation protocol:
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Diazotization: Aniline derivatives are treated with nitrous acid (HNO) at 0–5°C to form diazonium salts. For this compound, 4-nitroaniline is diazotized in hydrochloric acid, yielding a reactive intermediate.
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Coupling: The diazonium salt reacts with N-[2-(dodecyloxy)ethyl]-N-ethylaniline under alkaline conditions (pH 8–10). The coupling occurs at the para position relative to the ethylamino group, forming the azo linkage.
Yield optimization requires precise temperature control and stoichiometric ratios. Impurities, such as unreacted amines or positional isomers, are removed via column chromatography or recrystallization.
Analytical Characterization
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UV-Vis Spectroscopy: The azo chromophore exhibits a strong absorption band at 450–500 nm (), attributed to transitions .
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NMR Spectroscopy: NMR reveals signals for the dodecyloxy chain ( 0.8–1.5 ppm), aromatic protons ( 6.8–8.2 ppm), and ethylamino groups ( 2.5–3.5 ppm).
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 483.3 [M+H].
Physicochemical and Optical Properties
Solubility and Thermal Stability
The compound is soluble in chloroform, tetrahydrofuran (THF), and dimethylformamide (DMF) but insoluble in water due to its hydrophobic tail. Thermal gravimetric analysis (TGA) shows decomposition above 250°C, indicating robustness for high-temperature applications.
Photoresponsive Behavior
Under UV irradiation (254–365 nm), the azo group undergoes trans-to-cis isomerization, altering the molecule’s dipole moment and spatial configuration . This reversible process is critical for applications in optical storage and photonic devices.
Table 2: Key Optical Properties
| Property | Value |
|---|---|
| (UV-Vis) | 480 nm (in DMF) |
| Photoisomerization Rate | (365 nm) |
| Quantum Yield () | 0.45 (for trans-to-cis) |
Industrial and Research Applications
Textile Dyes and Pigments
The compound’s intense orange-red hue and resistance to fading make it suitable for synthetic fabrics and inks. Its hydrophobic tail enhances adhesion to polyester and nylon fibers.
Photoactive Materials
In polymer matrices, the azo group enables photoalignment, where polarized light induces anisotropic molecular orientations. This property is exploited in liquid crystal displays (LCDs) and holographic storage .
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